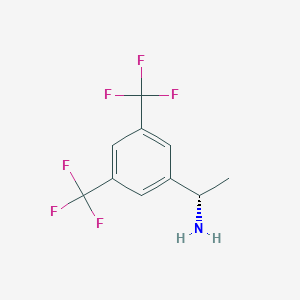

(S)-1-(3,5-Bis(trifluorométhyl)phényl)éthanamine

Vue d'ensemble

Description

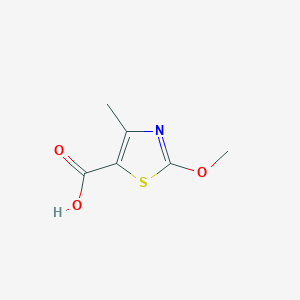

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a chiral amine compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Applications De Recherche Scientifique

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used as organocatalysts in organic chemistry . They activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in the transition states .

Mode of Action

Similar compounds have been shown to activate substrates and stabilize partially developing negative charges (eg, oxyanions) in the transition states . This is achieved through explicit double hydrogen bonding .

Biochemical Pathways

Similar compounds have been used extensively in promoting organic transformations .

Pharmacokinetics

Similar compounds have been synthesized via the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone, catalyzed by leifsonia xyli cctcc m 2010241 cells using isopropanol as the co-substrate for cofactor recycling .

Action Environment

Similar compounds have been synthesized under mild conditions, with a broad substrate scope and excellent functional group compatibility .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine typically involves the enantioselective reduction of the corresponding ketone precursor. One common method is the use of engineered ketoreductases (KREDS) for the highly enantiospecific reduction of prochiral ketones . This process can be carried out using whole microbial cells or isolated enzymes, and the reaction conditions often include the use of specific cofactors and controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine may involve large-scale biocatalytic processes utilizing immobilized enzymes to enhance the efficiency and yield of the desired enantiomer. The use of continuous flow reactors and advanced purification techniques ensures the high purity and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding imine or nitrile derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the phenyl ring or the amine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired selectivity and yield.

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

Similar Compounds

N,N′-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Known for its role as a catalyst in organic reactions.

3,5-Bis(trifluoromethyl)phenyl-substituted iridium complexes: Used in materials science for their unique emission properties.

Uniqueness

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is unique due to its chiral nature and the presence of two trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound in asymmetric synthesis and catalysis.

Propriétés

IUPAC Name |

(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F6N/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-5H,17H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVWEAYXWZFSSK-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363693 | |

| Record name | (1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127733-40-8 | |

| Record name | (1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

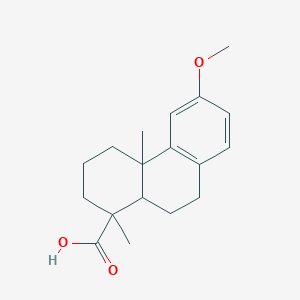

![methyl 2-[(1R,2S,4R,5R,6S,7Z,10Z,13R,14R)-5-acetyloxy-6-hydroxy-7,11-dimethyl-9,16-dioxo-15,17,18-trioxatetracyclo[11.2.2.12,6.01,14]octadeca-7,10-dien-4-yl]prop-2-enoate](/img/structure/B164629.png)